PPO Inhibition vs. Nucleic Acid Disruption
4,5-Dichloropyridazine-3,6-diol is recognized as a protoporphyrinogen IX oxidase (PPO) inhibitor, a mechanism distinct from that of the parent scaffold pyridazine-3,6-diol (maleic hydrazide), which acts by inhibiting nucleic acid and protein synthesis [1]. While specific IC50 or Ki values for the target compound against PPO are not available in the public domain, the pyridazinone-containing PPO inhibitor class has been characterized with Ki values as low as 0.0338 μM against Nicotiana tabacum PPO, establishing the scaffold's viability for this target [2]. This mechanistic divergence provides a rational basis for selecting 4,5-dichloropyridazine-3,6-diol over maleic hydrazide when PPO-targeted herbicide research is the objective.
| Evidence Dimension | Mechanism of Action / Enzyme Target |
|---|---|
| Target Compound Data | Protoporphyrinogen IX oxidase (PPO) inhibition |
| Comparator Or Baseline | Pyridazine-3,6-diol (maleic hydrazide, CAS 123-33-1): Inhibits nucleic acid and protein synthesis |
| Quantified Difference | Distinct molecular targets; PPO inhibition leads to accumulation of photodynamic porphyrins causing membrane lipid peroxidation, whereas maleic hydrazide disrupts cell division and elongation via nucleic acid synthesis inhibition. |
| Conditions | Mechanistic classification based on literature reports and structural class inference |
Why This Matters
Selection of 4,5-dichloropyridazine-3,6-diol over maleic hydrazide is critical for projects aiming to develop PPO-inhibiting herbicides, as the chlorinated analog provides a distinct pharmacophore for lead optimization.
- [1] ChemSrc. (2018). Maleic hydrazide (CAS 123-33-1). Product Information. View Source
- [2] Zheng, B.-F., Zuo, Y., Yang, W.-Y., Liu, H., Wu, Q.-Y., & Yang, G.-F. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. View Source
